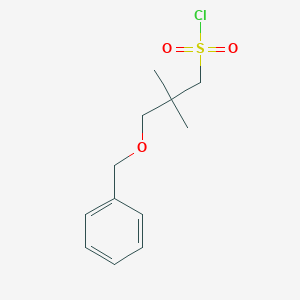

3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride

Description

3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the third carbon, two methyl groups (-CH₃) at the second carbon, and a sulfonyl chloride (-SO₂Cl) moiety at the first carbon of the propane backbone. Its molecular formula is C₁₂H₁₇ClO₃S, with a molecular weight of 276.52 g/mol.

This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonate groups into target molecules. The benzyloxy group confers lipophilicity and can act as a protective group, removable via hydrogenolysis. The steric bulk of the 2,2-dimethyl substituents may modulate reactivity by hindering nucleophilic attack at the sulfur center.

Properties

Molecular Formula |

C12H17ClO3S |

|---|---|

Molecular Weight |

276.78 g/mol |

IUPAC Name |

2,2-dimethyl-3-phenylmethoxypropane-1-sulfonyl chloride |

InChI |

InChI=1S/C12H17ClO3S/c1-12(2,10-17(13,14)15)9-16-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |

InChI Key |

LKACFDANTYXKMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonic acid+SOCl2→3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of 3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzoic acid derivatives, while reduction can yield benzyl alcohol derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under basic conditions to facilitate the substitution reaction.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the sulfonyl chloride group.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Benzoic Acid Derivatives: Formed from the oxidation of the benzyloxy group.

Benzyl Alcohol Derivatives: Formed from the reduction of the benzyloxy group.

Scientific Research Applications

3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Employed in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Material Science: Utilized in the modification of polymers to introduce sulfonate groups, enhancing their properties such as ion-exchange capacity.

Biological Studies: Used in the synthesis of sulfonamide derivatives that can act as enzyme inhibitors or receptor antagonists.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various synthetic applications to form sulfonamide and sulfonate ester derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares 3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride with 3-methoxy-2-(methoxymethyl)propane-1-sulfonylchloride (CAS 2090676-05-2), a structurally related sulfonyl chloride documented in commercial chemical databases .

| Property | 3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride | 3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride |

|---|---|---|

| Molecular Formula | C₁₂H₁₇ClO₃S | C₆H₁₃ClO₄S |

| Molecular Weight (g/mol) | 276.52 | 216.68 |

| Substituents | 3-Benzyloxy, 2,2-dimethyl | 3-Methoxy, 2-(methoxymethyl) |

| Solubility | Lower polarity due to benzyl group; soluble in THF, DCM | Higher polarity; likely soluble in acetone, methanol |

| Reactivity | Steric hindrance from dimethyl groups slows sulfonation | Reduced steric bulk enhances electrophilic reactivity |

| Stability | Benzyloxy group labile under hydrogenolysis | Methoxy groups stable under acidic/basic conditions |

Research Findings

- Steric Effects : The 2,2-dimethyl groups in the target compound reduce reaction rates in SN2 mechanisms compared to the less hindered methoxymethyl analog .

- Solubility : Benzyloxy derivatives exhibit logP values ~2.5–3.0, whereas methoxy analogs have logP <1.0, impacting their utility in drug delivery systems.

- Stability : The benzyloxy group’s lability allows selective deprotection, enabling sequential functionalization—an advantage absent in methoxy-substituted analogs.

Biological Activity

3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can be characterized by its molecular formula and a molecular weight of approximately 276.76 g/mol. Its structure consists of a benzyloxy group attached to a sulfonyl chloride moiety, which is known for its reactivity in forming covalent bonds with nucleophiles.

The biological activity of 3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride functional group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity is essential in drug design, particularly in the development of enzyme inhibitors.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride exhibit significant antimicrobial activity. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, which are critical targets in the fight against antibiotic resistance .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of several enzymes:

- Carbonic Anhydrases : Sulfonamide derivatives have demonstrated inhibition against human carbonic anhydrases I and II, with Ki values indicating potent activity in the nanomolar range .

- Acetylcholinesterase : Inhibition studies suggest that this compound may also affect cholinergic signaling by inhibiting acetylcholinesterase, which could have implications for neurodegenerative diseases .

Case Studies

- Antibacterial Activity Study : A recent study synthesized various sulfonamide derivatives and evaluated their antibacterial properties against WHO priority pathogens. Compounds structurally related to 3-(Benzyloxy)-2,2-dimethylpropane-1-sulfonyl chloride showed promising results, particularly against resistant strains .

- Enzyme Inhibition Assays : Research involving the synthesis of novel sulfamides derived from benzylphenethylamines demonstrated effective inhibition of carbonic anhydrases and cholinesterases. The structure-activity relationship indicated that modifications at specific positions significantly enhanced inhibitory potency .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.